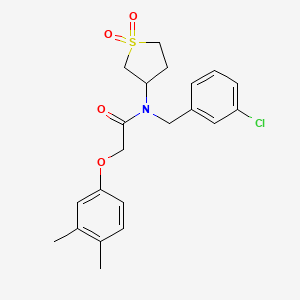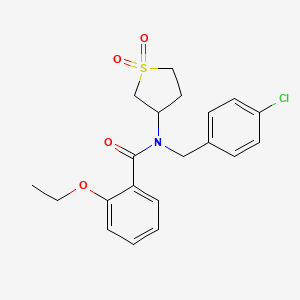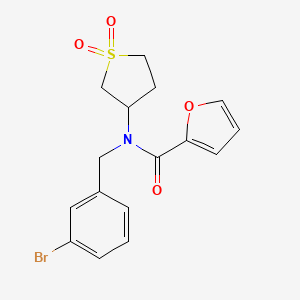
N-(3-chlorobenzyl)-2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-氯苄基)-2-(3,4-二甲基苯氧基)-N-(1,1-二氧化四氢噻吩-3-基)乙酰胺是一种具有复杂分子结构的合成有机化合物。该化合物因其在化学、生物学和医学等多个科学领域的潜在应用而引人注目。其官能团和结构特征的独特组合使其成为探索新化学反应和生物活性的研究人员感兴趣的主题。
准备方法
合成路线和反应条件
N-(3-氯苄基)-2-(3,4-二甲基苯氧基)-N-(1,1-二氧化四氢噻吩-3-基)乙酰胺的合成通常涉及多个步骤,每个步骤都需要特定的试剂和条件:
乙酰胺骨架的形成: 第一步涉及乙酰胺骨架的制备。这可以通过在受控条件下使合适的胺与乙酸酐反应来实现。
3-氯苄基的引入: 下一步涉及引入3-氯苄基。这可以通过亲核取代反应来完成,其中乙酰胺在碱(如氢氧化钠)存在下用3-氯苄基氯处理。
3,4-二甲基苯氧基的连接: 第三步涉及连接3,4-二甲基苯氧基。这可以通过醚化反应来实现,其中中间体化合物在脱水剂(如亚硫酰氯)存在下与3,4-二甲基苯酚反应。
四氢噻吩-3-基的引入: 最后一步涉及引入四氢噻吩-3-基。这可以通过环化反应来完成,其中中间体化合物在酸性条件下用含硫试剂处理。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以提高产量和纯度。这通常包括使用自动化反应器、连续流系统和先进的纯化技术,例如色谱和结晶。
化学反应分析
反应类型
N-(3-氯苄基)-2-(3,4-二甲基苯氧基)-N-(1,1-二氧化四氢噻吩-3-基)乙酰胺可以发生各种化学反应,包括:
氧化: 该化合物可以使用氧化剂(如高锰酸钾或过氧化氢)进行氧化,导致形成氧化衍生物。
还原: 还原反应可以使用还原剂(如氢化铝锂或硼氢化钠)进行,导致形成还原衍生物。
取代: 该化合物可以在特定条件下发生亲核或亲电取代反应,其中官能团被其他基团取代。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 用于亲核取代的水溶液中的氢氧化钠。
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能产生羧酸或酮,而还原可能产生醇或胺。
科学研究应用
N-(3-氯苄基)-2-(3,4-二甲基苯氧基)-N-(1,1-二氧化四氢噻吩-3-基)乙酰胺有几个科学研究应用:
化学: 在有机合成中用作试剂来探索新的反应途径和机制。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 研究其潜在的治疗效果,特别是在开发新药方面。
工业: 用于生产特种化学品和材料。
作用机制
N-(3-氯苄基)-2-(3,4-二甲基苯氧基)-N-(1,1-二氧化四氢噻吩-3-基)乙酰胺的作用机制涉及它与特定分子靶标和途径的相互作用。该化合物可能通过与酶或受体结合而发挥作用,从而调节其活性。例如,它可能抑制参与代谢途径的某些酶的活性,导致细胞功能改变。
相似化合物的比较
类似化合物
N-(3-氯苄基)-2-(3,4-二甲基苯氧基)乙酰胺: 缺少四氢噻吩-3-基。
N-(3-氯苄基)-2-(3,4-二甲基苯氧基)-N-(1,1-二氧化四氢噻吩-2-基)乙酰胺: 四氢噻吩基中硫原子的位置不同。
独特性
N-(3-氯苄基)-2-(3,4-二甲基苯氧基)-N-(1,1-二氧化四氢噻吩-3-基)乙酰胺的独特性在于它存在四氢噻吩-3-基,这赋予了独特的化学和生物学特性。该结构特征可以增强其反应性和与生物靶标的相互作用,使其成为研究和开发的宝贵化合物。
属性
分子式 |
C21H24ClNO4S |
|---|---|
分子量 |
421.9 g/mol |
IUPAC 名称 |
N-[(3-chlorophenyl)methyl]-2-(3,4-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C21H24ClNO4S/c1-15-6-7-20(10-16(15)2)27-13-21(24)23(19-8-9-28(25,26)14-19)12-17-4-3-5-18(22)11-17/h3-7,10-11,19H,8-9,12-14H2,1-2H3 |
InChI 键 |
SYZUEWKCRLUCQQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)OCC(=O)N(CC2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-[4-Oxo-5-(phenylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B12132520.png)
![2-[(3,5,6-Trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12132526.png)
![5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12132541.png)
![3-[(4-Bromophenyl)methylthio]-4-prop-2-enyl-5-(3-pyridyl)-1,2,4-triazole](/img/structure/B12132543.png)
![N-(2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12132552.png)
![2-amino-1-[(4-fluorophenyl)methyl]-N-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12132557.png)
![2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12132561.png)
![2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12132563.png)

![methyl 4-[({[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12132574.png)
![2-({[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole](/img/structure/B12132578.png)
![1'-[3-(dimethylamino)propyl]-4'-hydroxy-3'-[(4-methoxy-3-methylphenyl)carbonyl]-1-methylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12132581.png)
